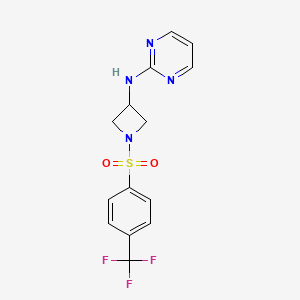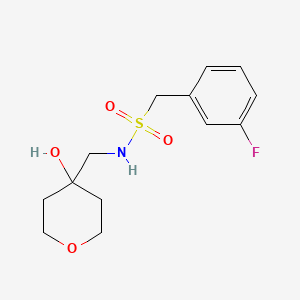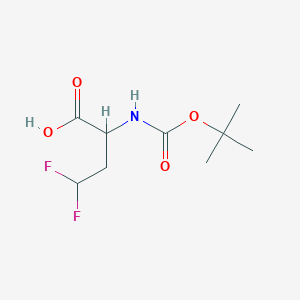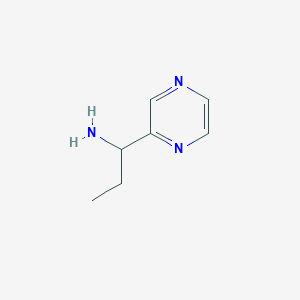![molecular formula C18H17ClN4O4S2 B2460835 2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide CAS No. 307507-64-8](/img/structure/B2460835.png)
2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide” is a sulfonamide derivative . It has a molecular formula of C18H17ClN4O4S2, an average mass of 452.935 Da, and a monoisotopic mass of 452.037964 Da .
Synthesis Analysis
This compound can be synthesized from a series of pyrazole-sulfonamide derivatives . The process involves designing and synthesizing the derivatives from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides are then characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Chemical Reactions Analysis
The compound exhibits a wide range of biological activities such as anticancer/antitumor . It shows especially cell selective effect against rat brain tumor cells (C6) . Some of the tested compounds showed promising broad spectrum antitumor activity comparable to the activities of the commonly used anticancer drugs, 5-fluorouracil and cisplatin .Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Agents
Research on similar sulfonamide derivatives has shown potential antibacterial and antimicrobial applications. Compounds synthesized with similar structures have been evaluated for their activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. For instance, sulfonamide derivatives synthesized for their antibacterial activity have demonstrated moderate to good efficacy against these bacteria strains, highlighting their potential in developing new antibacterial agents (Desai et al., 2008). Similarly, novel sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds have been synthesized and evaluated for their antimicrobial activities, showing promising results and suggesting a potential route for the development of new antimicrobial compounds (Hussein, 2018).
Anticancer Research
Compounds with a thiadiazole backbone have been explored for their potential anticancer properties. For example, sulfonamide derivatives have been assessed for their cytotoxic activity against cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29) cells. One study found a compound to be potent against breast cancer cell lines, indicating the potential of these molecules in cancer treatment research (Ghorab et al., 2015).
Chemical Synthesis and Drug Development
The synthesis and pharmacological evaluation of derivatives of thiadiazole have also been a focus of research, aiming to explore their use in drug development. Compounds such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been studied as glutaminase inhibitors, with implications for the treatment of cancer by targeting cancer cell metabolism (Shukla et al., 2012).
Mecanismo De Acción
Target of Action
The primary target of this compound is the enzyme glutaminase (GLS) . GLS plays a crucial role in the metabolism of glutamine, a process that is particularly important in triple-negative breast cancer (TNBC) cells .
Mode of Action
The compound acts as a GLS inhibitor . By inhibiting the activity of GLS, it disrupts the metabolic pathway of glutamine, thereby reducing the production of glutathione (GSH) . This amplifies the photodynamic effect of Chlorin e6 (Ce6), another component of the treatment .
Biochemical Pathways
The compound affects the glutamine metabolic pathway . Glutamine can be hydrolyzed by GLS into glutamate, which is then used to synthesize GSH . GSH is an important downstream product of the glutamine metabolic pathway that promotes the proliferation of TNBC . By inhibiting GLS, the compound disrupts this pathway, reducing GSH production and thereby inhibiting TNBC proliferation .
Pharmacokinetics
The compound is part of a self-assembled nanoparticle platform (bch nps), which also includes the photosensitizer ce6 and human serum albumin (hsa) as a shell . This platform is designed to effectively coordinate the intervention in glutamine metabolism for the treatment of TNBC .
Result of Action
The compound’s action results in the effective eradication of TNBC tumors and the inhibition of tumor metastasis .
Action Environment
The compound’s effectiveness may be influenced by factors such as the presence of light (for the photodynamic effect of ce6) and the metabolic state of the cancer cells .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4S2/c1-2-17-21-22-18(28-17)23-29(25,26)15-9-5-13(6-10-15)20-16(24)11-27-14-7-3-12(19)4-8-14/h3-10H,2,11H2,1H3,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUGLLYKORMMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2460756.png)

![Methyl 2-(7-hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B2460762.png)

![2-[(4-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2460764.png)

![8-chloro-2-(6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2460766.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B2460768.png)
![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2460769.png)

